1-Aziridineethanamine Hydrate
Description
Structural Context and Significance within Aziridine (B145994) Chemistry
The chemical structure of 1-Aziridineethanamine (B1361067) consists of a three-membered aziridine ring connected to an ethylamine (B1201723) group. The aziridine, a nitrogen-containing heterocycle, is characterized by significant ring strain, which makes it susceptible to ring-opening reactions by various nucleophiles and electrophiles. mdpi.comresearchgate.net This inherent reactivity is a cornerstone of its utility in chemical synthesis. researchgate.net
The molecule possesses two distinct nitrogen-containing functional groups: the tertiary amine within the strained aziridine ring and a primary amine at the terminus of the ethyl chain. This dual functionality allows it to act as a versatile intermediate. For instance, it can serve as a nucleophile through its primary amine or undergo ring-opening reactions at the aziridine moiety. The presence of substituents on the nitrogen atom, in this case, an aminoethyl group, influences the stability and reactivity of the aziridine ring. mdpi.com Such "non-activated" aziridines, bearing electron-donating groups, have a distinct chemical behavior compared to "activated" aziridines with electron-withdrawing groups. mdpi.com This unique combination of a reactive ring and a separate nucleophilic group makes 1-Aziridineethanamine a significant compound for constructing more complex molecular architectures. researchgate.netacs.org
Table 1: Physicochemical Properties of 1-Aziridineethanamine
| Property | Value |
|---|---|
| IUPAC Name | 2-(aziridin-1-yl)ethan-1-amine |
| Molecular Formula | C₄H₁₀N₂ |
| Molecular Weight | 86.14 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Data sourced from PubChem CID 97697. nih.gov
Overview of Research Trajectories for Aziridineethanamine Derivatives
Research involving 1-Aziridineethanamine and its derivatives has primarily focused on their application as monomers and modifying agents in polymer chemistry and as intermediates in the synthesis of biologically relevant molecules.
In polymer science, 1-Aziridineethanamine is a key monomer for the synthesis of polyethylenimine (PEI). Its bifunctional nature allows it to act as a cross-linking agent, leading to the formation of branched polymers. Polymers derived from the reaction of 1,2-Ethanediamine, N1-(2-aminoethyl)- with aziridine are documented, highlighting its role in creating complex polymer structures. epa.govkeyorganics.net These polymers are investigated for various material applications, including coatings and adhesives.
In medicinal chemistry, the aziridine motif is recognized as an important pharmacophore found in natural products with potent biological activities. researchgate.netacs.orgcmu.edu Consequently, derivatives of 1-Aziridineethanamine have been explored as synthetic intermediates for creating new therapeutic agents. For example, it has been used to synthesize derivatives of 17-aminogeldanamycin, which have been studied for their potential antitumor properties. chemicalbook.com Another area of investigation involves a related, more complex derivative, N-(2-aminoethyl)-1-aziridineethanamine (NAAE), which has been identified through in silico screening as an inhibitor of the angiotensin-converting enzyme 2 (ACE2). ahajournals.orgnih.govfrontiersin.org This has led to research on its potential to block the cellular entry of coronaviruses, such as SARS-CoV. ahajournals.orgfrontiersin.orgnih.govmdpi.com
Table 2: Key Research Areas for 1-Aziridineethanamine Derivatives
| Research Area | Focus | Representative Application/Study |
|---|---|---|
| Polymer Chemistry | Use as a monomer and cross-linking agent. | Synthesis of branched polyethylenimine (PEI). epa.govkeyorganics.net |
| Organic Synthesis | A building block for complex molecules. | Preparation of 17-aminogeldanamycin derivatives. chemicalbook.com |
| Medicinal Chemistry | Development of potential therapeutic agents. | N-(2-aminoethyl)-1-aziridineethanamine (NAAE) as an ACE2 inhibitor. ahajournals.orgnih.govfrontiersin.org |
Properties
Molecular Formula |
C₄H₁₀N₂ ·xH₂O |
|---|---|
Molecular Weight |
86.14 |
Synonyms |
1-(2-Aminoethyl)- aziridine; (2-Aziridinylethyl)amine; 1-(2-Aminoethyl)aziridine; 1-(2-Aminoethyl)ethylenimine; 2-(Aziridino)ethylamine; Aziridineethanamine; N-(2-Aminoethyl)aziridine; N-(β-Aminoethyl)ethylenimine; NSC 145379; PEN 102 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Aziridineethanamine Hydrate
Precursor Synthesis and Starting Material Considerations
The primary and most direct precursor for the synthesis of 1-Aziridineethanamine (B1361067) is aziridine (B145994) itself, also known as ethylenimine. The industrial production of aziridine is crucial for its availability as a starting material. Two major industrial processes are employed for its synthesis:
The Wenker Process: This classic method begins with the reaction of 2-aminoethanol with sulfuric acid to form the corresponding sulfate (B86663) ester. chemcess.combaranlab.org Subsequent treatment with a strong base, such as sodium hydroxide (B78521), induces an intramolecular cyclization (an SN2 reaction) to yield aziridine. chemcess.combaranlab.org
Another key class of precursors is 1,2-disubstituted ethanes where one substituent is an amine (or a protected amine) and the other is a leaving group. For instance, a multi-step synthesis could start from N-(2-hydroxyethyl)ethane-1,2-diamine, which would undergo conversion of the alcohol to a leaving group followed by cyclization.
The choice of starting material is dictated by the intended synthetic route. Direct dimerization methods rely on the availability of aziridine, while multi-step cyclization routes require specifically functionalized acyclic precursors.
Optimized Reaction Pathways for Aziridineethanamine Formation
The most direct and atom-economical route to 1-Aziridineethanamine is the metal-induced dimerization of aziridine. This process involves the catalytic opening of one aziridine ring by another, forming the N-(2-aminoethyl) substituent on the second aziridine ring. This transformation has been observed with transition metal catalysts, particularly palladium(II) and copper(II). uni-muenchen.de
In one documented pathway, a pre-formed palladium(II) aziridine complex, trans-[Cl₂Pd(HNC₂H₄)₂], reacts with an excess of aziridine in the presence of a halide scavenger like silver triflate (AgOTf). This reaction yields an ionic chelate complex, trans-(C₂H₄NC₂H₄NH₂-N,N′)₂Pd₂, where the new bidentate ligand, N-(2-aminoethyl)aziridine, has been formed in situ. uni-muenchen.de A similar "dimerization" occurs when copper(II) chloride (CuCl₂) is reacted in pure aziridine, leading to the formation of a tris-chelated copper complex with the 1-Aziridineethanamine ligand. uni-muenchen.de The free ligand can then be isolated from these metal complexes.
A plausible multi-step strategy for synthesizing 1-Aziridineethanamine, distinct from dimerization, follows the principles of the Wenker synthesis. baranlab.orgorganic-chemistry.org This approach involves the intramolecular cyclization of a vicinal amino alcohol.
A potential synthetic sequence is as follows:
Precursor Synthesis: The required precursor is N-(2-hydroxyethyl)ethane-1,2-diamine. This molecule contains the necessary carbon-nitrogen backbone. Protecting groups may be required for the amine functionalities to prevent side reactions.
Activation of the Hydroxyl Group: The hydroxyl group is converted into a good leaving group. A common method is O-sulfonation, for example, by reacting the precursor with chlorosulfonic acid or tosyl chloride to form a sulfate or tosylate ester, respectively. organic-chemistry.org
Intramolecular Cyclization: The activated precursor is treated with a base (e.g., sodium hydroxide). The terminal amino group acts as an internal nucleophile, displacing the leaving group on the adjacent carbon to form the strained three-membered aziridine ring.
This multi-step pathway offers control over the assembly of the molecule but is less direct than the catalytic dimerization route.
Catalytic Approaches in Aziridineethanamine Synthesis
Catalysis is central to the most efficient synthesis of 1-Aziridineethanamine via the dimerization of aziridine. Transition metals mediate this transformation by coordinating to the aziridine nitrogen, activating the ring towards nucleophilic attack by another aziridine molecule.
Key catalytic systems include:
Palladium(II) Catalysis: As mentioned, palladium(II) complexes can template the formation of the N-(2-aminoethyl)aziridine ligand from two aziridine units. The reaction proceeds through an insertion and ring-opening mechanism. uni-muenchen.de
Copper(II) Catalysis: Copper(II) salts, such as CuCl₂, have also been shown to effectively catalyze the dimerization of aziridine to form complexes containing the 1-Aziridineethanamine ligand. uni-muenchen.de
The table below summarizes the conditions for these catalytic template syntheses.
| Catalyst Precursor | Co-reagent/Solvent | Key Transformation | Product Complex | Ref |
| trans-[Cl₂Pd(HNC₂H₄)₂] | Excess Aziridine, AgOTf | Aziridine Dimerization | trans-(C₂H₄NC₂H₄NH₂-N,N′)₂Pd₂ | uni-muenchen.de |
| CuCl₂ | Pure Aziridine | Aziridine Dimerization | [Cu(C₂H₄NC₂H₄NH₂-N,N′)₃]Cl₂ | uni-muenchen.de |
While other catalysts, such as those based on ytterbium(III) triflate (Yb(OTf)₃) or rhodium(II), are widely used for synthesizing various other aziridine derivatives, the dimerization route catalyzed by palladium and copper appears to be the most specific for generating 1-Aziridineethanamine. organic-chemistry.orgnih.gov
Green Chemistry Principles in Synthetic Protocols
The application of green chemistry principles to the synthesis of 1-Aziridineethanamine focuses on improving efficiency and reducing environmental impact.
Atom Economy: The direct catalytic dimerization of aziridine is an excellent example of a highly atom-economical reaction. In principle, two molecules of the starting material combine to form the product with no by-products, representing 100% atom economy.
Catalysis: The use of catalytic quantities of transition metals is preferable to stoichiometric reagents, as it reduces waste. The development of highly efficient catalysts that can be used at low loadings is a key goal. organic-chemistry.org
Process Efficiency: The industrial synthesis of the aziridine precursor via vapor-phase dehydration of 2-aminoethanol incorporates green principles by being a continuous, catalytic process that allows for the recycling of unreacted starting materials, thereby minimizing waste. chemcess.com
Future research may focus on developing solvent-free reaction conditions or using more environmentally benign solvents than those traditionally used in organometallic catalysis.
Scale-Up Considerations and Process Optimization
The industrial production and handling of aziridines, including 1-Aziridineethanamine, present significant challenges that must be addressed during scale-up. google.com
Reactivity and Stability: Aziridines are highly reactive due to their ring strain and are prone to polymerization, especially under acidic conditions or at elevated temperatures. google.com Process control must be stringent to avoid unwanted side reactions.
Volatility: Low molecular weight aziridines have low boiling points and high vapor pressures, requiring closed systems and careful handling to prevent losses and exposure. googleapis.com
Purification: By-products from the synthesis of the aziridine precursor, such as carbonyl compounds (e.g., acetaldehyde (B116499) from 2-aminoethanol), can react with the desired aziridine product to form adducts. googleapis.com Purification strategies must effectively remove these impurities. Industrial patents describe distillation in the presence of other amine compounds, which can inhibit polymerization and side reactions involving carbonyls, thus improving the yield and stability of the final product. google.comgoogleapis.com
Process optimization for the synthesis of 1-Aziridineethanamine would involve maximizing the efficiency of the catalytic dimerization, developing robust methods for separating the product from the catalyst, and ensuring the stability of the isolated compound during storage and transport.
Chemical Reactivity and Mechanistic Investigations of 1 Aziridineethanamine Hydrate
Ring-Opening Reactions of the Aziridine (B145994) Moiety
The aziridine ring, a three-membered heterocycle containing a nitrogen atom, is characterized by significant angle strain, making it a reactive electrophile in the presence of nucleophiles. fiveable.mewikipedia.org This inherent reactivity is the basis for its utility as a synthetic intermediate for creating more complex nitrogen-containing molecules. bioorg.orgrsc.org
Due to its high ring strain, the aziridine ring in 1-Aziridineethanamine (B1361067) Hydrate (B1144303) is susceptible to attack by a wide range of nucleophiles. wikipedia.org These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the ring, leading to the simultaneous cleavage of a carbon-nitrogen bond. The efficiency and rate of these reactions are dependent on the nature of the nucleophile and the reaction conditions. mdpi.com
The general mechanism involves the direct attack of the nucleophile on a ring carbon, forcing the C-N bond to break and alleviating the ring strain. This process results in a 1,2-difunctionalized product. Common nucleophiles that can open the aziridine ring include halides, alkoxides, amines, and carbon nucleophiles like organolithium and organocuprate reagents. wikipedia.org For non-activated aziridines, such as the one in 1-Aziridineethanamine, the reaction is most effective with strong nucleophiles.
The reactivity of the aziridine ring can be significantly enhanced through electrophilic activation of the nitrogen atom. In the presence of acids (Brønsted or Lewis acids), the nitrogen atom is protonated or coordinated, forming a highly reactive aziridinium (B1262131) ion. frontiersin.orgnih.govnih.gov This positively charged intermediate is much more electrophilic than the neutral aziridine ring, rendering it susceptible to attack by even weak nucleophiles. nih.gov
The activation process involves the formation of the aziridinium ion, which dramatically increases the ring strain and polarizes the C-N bonds. nih.gov A subsequent attack by a nucleophile readily opens the ring. nih.govacs.org This two-step process—activation followed by nucleophilic attack—is a common strategy for functionalizing aziridines under milder conditions and with a broader range of nucleophiles than direct nucleophilic attack on the neutral ring. nih.govnih.gov For instance, N-tosyl hydrazones have been used as nucleophiles to open Lewis acid-activated aziridines, leading to the formation of aminohydrazones. acs.org
The outcome of aziridine ring-opening reactions is governed by both regiochemical and stereochemical factors, which are heavily influenced by the reaction mechanism (SN1 vs. SN2 character) and the substitution pattern of the aziridine. frontiersin.orgnih.gov
Regioselectivity : The site of nucleophilic attack is determined by the reaction conditions.
Under neutral or basic conditions , the reaction follows a pure SN2 pathway. The nucleophile attacks the less sterically hindered carbon atom. In the case of the unsubstituted aziridine ring of 1-Aziridineethanamine, both carbon atoms are equivalent, so regioselectivity is not a factor.
Under acidic conditions (electrophilic activation), the reaction proceeds through a transition state with significant SN1 character. The positive charge of the aziridinium ion is better stabilized at the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted carbon. frontiersin.orgnih.gov Again, for an unsubstituted ring, this distinction is moot.
Stereochemistry : The stereochemical outcome is a direct consequence of the reaction mechanism.
SN2-type attacks, typical under neutral/basic conditions, proceed with an inversion of configuration at the carbon atom being attacked. acs.org This allows for a high degree of stereocontrol in the synthesis of chiral molecules from chiral aziridines. fiveable.me
Reactions under acidic conditions can sometimes lead to a loss of stereoselectivity, especially if the reaction has a strong SN1 character, which would involve a planar carbocation intermediate. nih.gov However, many acid-catalyzed openings of aziridines still proceed with a high degree of stereoinversion, suggesting a mechanism that is intermediate between pure SN1 and SN2. acs.orgacs.org
Table 1: Factors Influencing Regio- and Stereochemistry in Aziridine Ring-Opening
| Condition | Mechanism Type | Regioselectivity (for substituted aziridines) | Stereochemistry |
|---|---|---|---|
| Neutral/Basic (Strong Nucleophile) | SN2 | Attack at the less sterically hindered carbon atom. nih.gov | Inversion of configuration. acs.org |
| Acidic/Electrophilic Activation (Weaker Nucleophile) | SN1-like | Attack at the more substituted carbon atom. frontiersin.orgnih.gov | Often inversion, but can lead to racemization. nih.gov |
Reactions of the Primary Amine Functionality
The terminal ethanamine portion of the molecule contains a primary amine (-NH₂), which acts as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk This functionality allows for a wide array of chemical transformations independent of the aziridine ring.
The primary amine can be readily functionalized through reactions with various electrophiles.
Acylation : Primary amines react rapidly with acylating agents such as acid chlorides and acid anhydrides to form N-substituted amides. libretexts.orglibretexts.org The reaction is typically exothermic and often performed in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl). libretexts.org This transformation is highly efficient and is a fundamental method for protecting amine groups or synthesizing amide derivatives. ias.ac.intandfonline.com
Alkylation : The reaction of the primary amine with alkyl halides leads to the formation of secondary amines through nucleophilic substitution. msu.edu However, this reaction can be difficult to control. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. chemguide.co.uklibretexts.org Using a large excess of the initial amine can favor the formation of the secondary amine product.
Amidation : This term often refers to the formation of an amide bond from a carboxylic acid and an amine. Unlike the reaction with highly reactive acid chlorides, direct reaction with a carboxylic acid requires high temperatures (around 200°C) to dehydrate the intermediate ammonium carboxylate salt. libretexts.org More commonly, coupling reagents are used to activate the carboxylic acid, allowing the reaction to proceed under milder conditions. Alternatively, ammonium salts like ammonium chloride can serve as an amine source to convert acid chlorides to primary amides. ccspublishing.org.cn
Table 2: Common Functionalization Reactions of the Primary Amine
| Reaction Type | Electrophile | Product | Typical Conditions |
|---|---|---|---|
| Acylation | Acetyl Chloride | N-(2-(aziridin-1-yl)ethyl)acetamide | Room temperature, often with a base (e.g., pyridine). libretexts.org |
| Alkylation | Bromoethane | N-ethyl-2-(aziridin-1-yl)ethan-1-amine (and further alkylated products) | Heating, often with excess amine to limit over-alkylation. chemguide.co.uk |
| Amidation | Acetic Acid | N-(2-(aziridin-1-yl)ethyl)acetamide | High temperature (dehydration) or use of a coupling agent. libretexts.org |
Primary amines undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is a nucleophilic addition to the carbonyl group followed by the elimination of a water molecule. wikipedia.orgacs.org
The mechanism is typically acid-catalyzed. lumenlearning.com An acidic environment protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine's lone pair. This forms a carbinolamine intermediate. Subsequent proton transfer and elimination of water yield the C=N double bond of the imine. masterorganicchemistry.comlumenlearning.com The reaction is reversible, and the removal of water (e.g., by azeotropic distillation or using a dehydrating agent) is often necessary to drive the equilibrium towards the imine product. wikipedia.org The pH must be controlled; if the solution is too acidic, the amine will be protonated and lose its nucleophilicity. lumenlearning.com
Table 3: Examples of Imine Formation
| Carbonyl Compound | Product (Imine) |
|---|---|
| Benzaldehyde | (E)-N-benzylidene-2-(aziridin-1-yl)ethan-1-amine |
| Acetone (Propan-2-one) | N-(propan-2-ylidene)-2-(aziridin-1-yl)ethan-1-amine |
| Cyclohexanone | N-(cyclohexylidene)-2-(aziridin-1-yl)ethan-1-amine |
Exploitation of Amine Basicity in Organic Transformations
The presence of a primary amine group in 1-Aziridineethanamine Hydrate imparts significant basicity to the molecule, a characteristic that is frequently harnessed in a variety of organic transformations. The lone pair of electrons on the nitrogen atom of the amine serves as a proton acceptor and a nucleophile, enabling its participation in acid-base chemistry and as a catalyst.
The basicity of the amine can be modulated by the electronic environment. Alkyl groups, being electron-donating, generally increase the electron density on the nitrogen, enhancing its basicity compared to ammonia. This increased basicity allows this compound to function effectively as a proton scavenger in reactions that generate acidic byproducts, thereby preventing side reactions or catalyst deactivation.
In catalysis, the amine functionality can act as a Brønsted base, activating substrates by deprotonation. This is particularly relevant in condensation reactions and other base-catalyzed transformations where the removal of a proton is a key step in the reaction mechanism. The specific pKa of the conjugate acid of 1-Aziridineethanamine will determine its suitability for catalyzing a particular reaction, with a delicate balance required to be sufficiently basic to deprotonate the substrate but not so basic as to cause undesired side reactions.
The nucleophilic character of the amine group also allows it to participate directly in reactions. For instance, it can react with electrophiles such as alkyl halides and acyl chlorides to form more complex amine derivatives. The reactivity of the amine is a critical aspect of its utility as a building block in the synthesis of more elaborate molecular architectures.
Intermolecular and Intramolecular Cyclization Reactions Involving Both Functional Groups
The dual functionality of this compound, possessing both a nucleophilic primary amine and an electrophilic three-membered aziridine ring, predisposes it to participate in both intermolecular and intramolecular cyclization reactions. These reactions are driven by the inherent ring strain of the aziridine, which makes it susceptible to nucleophilic attack and subsequent ring-opening.
Intermolecular Cyclization: In the presence of a suitable coupling partner, 1-Aziridineethanamine can undergo intermolecular cyclization to form larger heterocyclic structures. For example, reaction with a dicarbonyl compound or its equivalent could lead to the formation of a piperazine (B1678402) derivative. In such a reaction, the primary amine of one molecule of 1-Aziridineethanamine would initially react with one carbonyl group, and the aziridine ring of a second molecule could be opened by the other amine group, ultimately leading to the formation of a six-membered ring. The specific conditions, such as temperature, solvent, and the presence of a catalyst, would play a crucial role in directing the outcome of the reaction and influencing the yield of the desired cyclic product.
Intramolecular Cyclization: While less common for this specific molecule under standard conditions due to the formation of a highly strained four-membered ring, intramolecular cyclization is a theoretical possibility. Such a reaction would involve the primary amine attacking the carbon of the aziridine ring within the same molecule. However, the formation of larger rings through dimerization followed by cyclization is a more probable pathway. For instance, two molecules of 1-Aziridineethanamine could react with each other, where the amine of one molecule opens the aziridine ring of the other, leading to a linear dimer. Subsequent intramolecular cyclization of this dimer could then lead to the formation of a stable six-membered piperazine ring. The regioselectivity of the aziridine ring-opening would be a key factor in determining the structure of the final product.
The success of these cyclization reactions is largely dependent on the reaction conditions and the nature of any activating groups on the aziridine nitrogen. In many cases, activation of the aziridine ring, for instance by N-acylation or N-sulfonylation, is necessary to facilitate ring-opening by the amine nucleophile.
Role as a Building Block in Complex Chemical Transformations
This compound serves as a valuable and versatile building block in the synthesis of more complex molecules, particularly in the construction of polyamines, dendrimers, and various heterocyclic scaffolds. Its utility stems from the presence of two reactive centers: the nucleophilic primary amine and the electrophilic aziridine ring.
This bifunctionality allows for a stepwise or one-pot construction of larger molecules. The primary amine can be selectively reacted with an electrophile, leaving the aziridine ring intact for subsequent transformations. Conversely, the aziridine ring can be opened by a nucleophile, introducing a new functional group while preserving the primary amine for further reactions.
A significant application of 1-Aziridineethanamine is in the synthesis of linear and branched polyamines. Through a series of ring-opening reactions, where the amine of one monomer attacks the aziridine of another, polymer chains can be grown. This process is fundamental in the creation of poly(amidoamine) (PAMAM) dendrimers, where 1-Aziridineethanamine can act as a branching unit, leading to the highly branched, well-defined structures characteristic of dendrimers. The synthesis of these complex macromolecules relies on the precise control of reaction conditions to manage the extent of polymerization and branching.
Furthermore, 1-Aziridineethanamine is a precursor for the synthesis of various nitrogen-containing heterocycles. As discussed in the previous section, its ability to undergo cyclization reactions makes it a key starting material for piperazines and other related structures, which are prevalent motifs in pharmaceuticals and agrochemicals. The ability to introduce substituents on both the ethylamine (B1201723) backbone and the aziridine ring prior to cyclization offers a route to a diverse range of functionalized heterocyclic compounds.
The following table provides examples of complex molecules synthesized using aziridine-containing building blocks, illustrating the potential applications of this compound.
| Resulting Molecule Class | Synthetic Strategy | Key Reaction of Aziridine Moiety |
| Polyamines | Ring-opening polymerization | Nucleophilic attack by an amine on the aziridine ring |
| Dendrimers | Divergent or convergent synthesis | Branching via ring-opening of the aziridine |
| Piperazines | Intermolecular cyclization | Nucleophilic attack by an amine followed by ring closure |
| Functionalized Amines | Ring-opening with various nucleophiles | Regioselective attack at the aziridine carbons |
Mechanistic Pathways of Chemical Degradation
The chemical stability of this compound is influenced by several factors, including temperature, pH, and the presence of oxidizing agents. Understanding the mechanistic pathways of its degradation is crucial for its proper storage, handling, and application in chemical synthesis. The primary modes of degradation include hydrolysis, thermal decomposition, and oxidation.
Hydrolysis: The aziridine ring is susceptible to hydrolytic cleavage, particularly under acidic or basic conditions.
Acid-catalyzed hydrolysis: In the presence of acid, the nitrogen atom of the aziridine ring can be protonated, which activates the ring towards nucleophilic attack by water. The attack can occur at either of the carbon atoms of the aziridine ring, leading to the formation of an amino alcohol. The regioselectivity of the attack is influenced by steric and electronic factors.
Base-catalyzed hydrolysis: Under basic conditions, hydroxide (B78521) ions can directly attack the carbon atoms of the aziridine ring, leading to its opening and the formation of an amino alcohol.
The primary amine group can also be protonated under acidic conditions, which may influence the rate and mechanism of hydrolysis.
Thermal Degradation: At elevated temperatures, this compound can undergo thermal decomposition. The strained aziridine ring is the most likely site of initial bond cleavage. The decomposition can proceed through various pathways, including polymerization, where the aziridine rings of multiple molecules react with each other. The specific products of thermal degradation will depend on the temperature and the presence of other reactive species. For similar amine-containing compounds, thermal degradation can lead to the formation of a complex mixture of products, including smaller volatile molecules and polymeric materials.
Oxidative Degradation: The amine functionality in this compound is susceptible to oxidation. The presence of oxidizing agents or exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to degradation. The oxidation of primary amines can proceed through a variety of mechanisms, potentially forming imines, oximes, or undergoing C-N bond cleavage. For poly(ethylenimine), a structurally related polymer, a radical-mediated autooxidative degradation mechanism has been proposed, which is accelerated by the presence of water. This suggests that the hydrate form of 1-Aziridineethanamine may be particularly susceptible to oxidative degradation.
The following table summarizes the potential degradation pathways and the likely major products.
| Degradation Pathway | Conditions | Key Mechanistic Step | Major Degradation Product(s) |
| Acid-Catalyzed Hydrolysis | Aqueous acid | Protonation of aziridine nitrogen followed by nucleophilic attack of water | 2-(2-aminoethylamino)ethanol |
| Base-Catalyzed Hydrolysis | Aqueous base | Nucleophilic attack of hydroxide on aziridine carbon | 2-(2-aminoethylamino)ethanol |
| Thermal Degradation | High temperature | Ring-opening polymerization | Polymeric materials, various small molecules |
| Oxidative Degradation | Presence of oxidizing agents/air | Radical formation, oxidation of the amine group | Imines, oximes, products of C-N bond cleavage |
Advanced Spectroscopic and Analytical Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental one-dimensional NMR techniques used to determine the carbon-hydrogen framework of an organic molecule.
For 1-Aziridineethanamine (B1361067) Hydrate (B1144303), the ¹H NMR spectrum is expected to show distinct signals for the protons of the aziridine (B145994) ring and the ethylamine (B1201723) side chain. The protons on the three-membered aziridine ring are anticipated to appear as a complex multiplet in the upfield region of the spectrum, typically between δ 1.0 and 2.5 ppm. The methylene (B1212753) protons of the ethyl bridge (-CH₂-CH₂-) would likely exhibit signals in the δ 2.5-3.0 ppm range, with their chemical shifts influenced by the adjacent nitrogen atoms. The protons of the primary amine group (-NH₂) are expected to give a broad signal, the chemical shift of which is highly dependent on the solvent, concentration, and temperature. The presence of water in the hydrate may lead to proton exchange with the amine protons, potentially broadening the -NH₂ signal or causing it to appear at a different chemical shift.
The ¹³C NMR spectrum would provide information on the different carbon environments within the molecule. The carbon atoms of the aziridine ring are expected to resonate at a higher field (lower ppm value) compared to the ethylamine carbons due to the strained nature of the three-membered ring. Typically, aziridine carbons appear in the range of δ 20-40 ppm. The two methylene carbons of the ethylamine side chain would be expected to have distinct signals in the δ 40-60 ppm range, with the carbon adjacent to the primary amine being deshielded to a lesser extent than the carbon bonded to the aziridine nitrogen.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Aziridineethanamine Moiety
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aziridine CH₂ | 1.0 - 2.5 (multiplet) | 20 - 40 |
| Ethyl -CH₂-N(aziridine) | 2.5 - 3.0 (triplet) | 40 - 60 |
| Ethyl -CH₂-NH₂ | 2.5 - 3.0 (triplet) | 40 - 60 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the connectivity of protons within the molecule. For 1-Aziridineethanamine, cross-peaks would be expected between the protons of the two methylene groups in the ethyl chain, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. An HSQC spectrum would definitively assign the proton signals to their corresponding carbon atoms in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This would be crucial for confirming the connection between the ethylamine side chain and the aziridine ring. For instance, correlations between the protons of the ethyl group and the carbons of the aziridine ring would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This could provide insights into the preferred conformation of the molecule in solution.
The aziridine ring in 1-Aziridineethanamine is subject to nitrogen inversion, a process where the nitrogen atom and its substituents rapidly flip their orientation. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, could be employed to study the kinetics of this inversion process. At low temperatures, the inversion may be slow enough on the NMR timescale to observe separate signals for the axial and equatorial protons of the aziridine ring. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the determination of the energy barrier to inversion. Furthermore, DNMR could also provide information about the rotational dynamics around the C-C and C-N single bonds of the ethylamine side chain.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The FTIR spectrum of 1-Aziridineethanamine Hydrate is expected to display characteristic absorption bands corresponding to its functional groups. The presence of the primary amine (-NH₂) group would be indicated by N-H stretching vibrations, typically appearing as a pair of medium intensity bands in the 3300-3500 cm⁻¹ region. The N-H bending vibration is expected in the 1590-1650 cm⁻¹ range. The C-H stretching vibrations of the methylene groups in the aziridine ring and the ethyl chain would be observed in the 2850-3000 cm⁻¹ region. The characteristic ring vibrations (breathing and deformation) of the aziridine ring are expected to appear in the fingerprint region, typically below 1250 cm⁻¹. The C-N stretching vibrations would also be found in the fingerprint region, likely between 1000 and 1250 cm⁻¹. The presence of water of hydration would be confirmed by a broad O-H stretching band in the 3200-3600 cm⁻¹ region, which might overlap with the N-H stretching bands.
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretch | 3300 - 3500 |
| N-H (Amine) | Bend | 1590 - 1650 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C-N | Stretch | 1000 - 1250 |
| Aziridine Ring | Ring Vibrations | < 1250 |
Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show bands for C-H and N-H stretching vibrations. The symmetric C-C stretching of the ethyl chain and the symmetric ring breathing mode of the aziridine ring are expected to give rise to distinct and potentially strong Raman signals. The C-N stretching vibrations would also be Raman active. The O-H stretching of the water of hydration would likely appear as a broad and weak band in the Raman spectrum. The complementarity of FTIR and Raman spectroscopy would be invaluable for a comprehensive vibrational analysis of the molecule.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. This is achieved by distinguishing between ions with very similar nominal masses. For this compound, HRMS is crucial for confirming its elemental composition. The theoretical exact mass of the protonated anhydrous form of 1-Aziridineethanamine ([C₄H₁₀N₂ + H]⁺) is 87.0917 Da. High-resolution mass spectrometers can measure this mass with a high degree of accuracy, typically within a few parts per million (ppm), thus confirming the elemental formula.
Table 1: Theoretical and Expected HRMS Data for Protonated 1-Aziridineethanamine
| Parameter | Value |
| Molecular Formula | C₄H₁₀N₂ |
| Adduct | [M+H]⁺ |
| Theoretical Exact Mass | 87.0917 Da |
| Expected Experimental Mass Range | 87.0917 ± 0.0005 Da |
| Typical Mass Accuracy | < 5 ppm |
Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for the analysis of volatile and semi-volatile compounds. For 1-Aziridineethanamine, which is a relatively volatile amine, GC-MS is an ideal method for assessing its purity and confirming its identity. The gas chromatogram would show a primary peak corresponding to 1-Aziridineethanamine at a specific retention time, and the mass spectrum of this peak would provide a characteristic fragmentation pattern, or "fingerprint," of the molecule. The presence of other peaks in the chromatogram would indicate the presence of impurities.
Table 2: Illustrative GC-MS Parameters for 1-Aziridineethanamine Analysis
| Parameter | Condition |
| GC Column | Capillary column (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 50°C, ramp to 250°C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detector | Quadrupole or Ion Trap |
| Expected Retention Time | Dependent on specific column and conditions |
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is highly reproducible and provides valuable information about the molecule's structure. For 1-Aziridineethanamine, the molecular ion peak ([M]⁺˙) would be expected at a mass-to-charge ratio (m/z) of 86. The fragmentation of aliphatic amines is often characterized by alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of stable iminium ions. The aziridine ring itself can also undergo characteristic ring-opening and fragmentation.
Key expected fragmentation pathways for 1-Aziridineethanamine would include:
Alpha-cleavage: Loss of an ethylamine radical to form an aziridinyl-methyl cation, or loss of an aziridinyl radical to form an ethylamine cation.
Ring-opening: Cleavage of the aziridine ring followed by rearrangement and further fragmentation.
Table 3: Plausible Mass Fragments for 1-Aziridineethanamine in EI-MS
| m/z | Possible Fragment Ion | Proposed Fragmentation Pathway |
| 86 | [C₄H₁₀N₂]⁺˙ | Molecular Ion |
| 56 | [C₃H₆N]⁺ | Loss of CH₂NH₂ from the side chain |
| 43 | [C₂H₅N]⁺ | Cleavage of the bond between the ethyl group and the aziridine ring |
| 30 | [CH₄N]⁺ | Alpha-cleavage of the ethylamine side chain |
Chromatographic Separation and Purification Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental for both the purification of compounds and the assessment of their purity.
High-performance liquid chromatography is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are not sufficiently volatile for gas chromatography. For the analysis of this compound, a hydrophilic interaction liquid chromatography (HILIC) method could be employed due to the polar nature of the amine. A suitable HPLC method would allow for the separation of 1-Aziridineethanamine from any non-volatile impurities or degradation products. The purity of the sample can be determined by the relative area of the main peak in the chromatogram.
Table 4: Representative HPLC Parameters for 1-Aziridineethanamine Purity Assessment
| Parameter | Condition |
| HPLC Column | HILIC column |
| Mobile Phase | Acetonitrile/water gradient with a buffer |
| Flow Rate | 1.0 mL/min |
| Detector | UV detector or Charged Aerosol Detector (CAD) |
| Expected Retention Time | Dependent on specific column and mobile phase composition |
Gas chromatography is a common technique used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. In the context of 1-Aziridineethanamine, GC can be used not only for purity assessment, as in GC-MS, but also for monitoring the progress of reactions where it is used as a reactant. For instance, if 1-Aziridineethanamine is derivatized to a more volatile or thermally stable compound, GC can be used to track the formation of the derivative and the consumption of the starting material. This provides valuable kinetic information and helps in optimizing reaction conditions.
Table 5: Illustrative GC Application for Reaction Monitoring of 1-Aziridineethanamine Derivatization
| Application | GC Method Aspect |
| Reaction Monitored | Derivatization of the primary amine |
| Analyte Tracked | Disappearance of 1-Aziridineethanamine peak |
| Analyte Tracked | Appearance of the derivatized product peak |
| Sampling Method | Aliquots taken from the reaction mixture over time |
| Data Interpretation | Peak area changes used to determine reaction conversion |
Derivatization Strategies for Enhanced Chromatographic Detection
The quantitative analysis of 1-Aziridineethanamine, a compound containing both a primary and a secondary amine, presents challenges for standard chromatographic techniques. Its high polarity, low volatility, and lack of a significant chromophore or fluorophore necessitate derivatization to improve its chromatographic behavior and detection sensitivity. Chemical derivatization modifies the analyte to create a derivative with properties more suitable for separation and detection by either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). nih.gov
For GC analysis, derivatization aims to increase the volatility and thermal stability of the analyte while reducing its polarity. nih.govlabinsights.nl In the case of HPLC, derivatization is primarily employed to introduce a chromophoric or fluorophoric tag, enabling highly sensitive detection using UV-Visible or fluorescence detectors. researchgate.netlibretexts.org The choice between pre-column and post-column derivatization depends on factors like reaction kinetics and stability of the derivatives, with pre-column methods being common for amines. libretexts.orgmdpi.com
Gas Chromatography (GC) Derivatization
Acylation is a widely used derivatization technique for primary and secondary amines prior to GC analysis. labinsights.nlresearchgate.net This method involves replacing the active hydrogens on the amine groups with an acyl group, which decreases the molecule's polarity and increases its volatility and stability. researchgate.netiu.edu
Perfluoroacylation reagents, such as Trifluoroacetic Anhydride (B1165640) (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA), are particularly effective. researchgate.net These reagents react readily with both the primary and secondary amine groups of 1-Aziridineethanamine to form stable, volatile derivatives. researchgate.net The introduction of multiple fluorine atoms into the derivative significantly enhances detectability when using an Electron Capture Detector (ECD). Other reagents like acetic anhydride and pentafluorobenzoyl chloride are also effective for the acylation of primary and secondary amines. researchgate.netnih.govoup.com The Schotten-Baumann reaction, often using reagents like alkyl chloroformates, is another robust method for derivatizing amines for GC analysis. researchgate.net
Table 1: Common Derivatization Reagents for GC Analysis of 1-Aziridineethanamine
| Reagent Type | Specific Reagent | Target Functional Groups | Advantages for GC Detection |
|---|---|---|---|
| Acylation | Acetic Anhydride | Primary & Secondary Amines | Increases volatility and thermal stability. nih.govunibo.it |
| Perfluoroacylation | Trifluoroacetic Anhydride (TFAA) | Primary & Secondary Amines | Forms stable, volatile derivatives suitable for ECD. iu.eduresearchgate.net |
| Perfluoroacylation | Pentafluoropropionic Anhydride (PFPA) | Primary & Secondary Amines | Creates highly volatile and stable derivatives. researchgate.net |
| Perfluoroacylation | Heptafluorobutyric Anhydride (HFBA) | Primary & Secondary Amines | Yields stable derivatives with excellent chromatographic properties. researchgate.net |
| Acylation | Pentafluorobenzoyl chloride (PFBCl) | Primary & Secondary Amines | Forms stable derivatives, enhances stability and reaction kinetics in water. researchgate.netresearchgate.net |
High-Performance Liquid Chromatography (HPLC) Derivatization
For HPLC analysis, pre-column derivatization is the most common strategy for amines, converting them into products with strong UV absorbance or fluorescence. academicjournals.orgnih.gov This significantly enhances detection limits compared to direct analysis.
Several classes of reagents are suitable for derivatizing the amine groups of 1-Aziridineethanamine:
o-Phthalaldehyde (OPA): This is a classic reagent that reacts specifically with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. libretexts.org It is important to note that OPA would selectively react with the primary ethylamine group of 1-Aziridineethanamine, leaving the secondary amine in the aziridine ring unreacted. nih.gov
9-fluorenylmethyl chloroformate (FMOC-Cl): A widely used reagent that reacts with both primary and secondary amines to yield stable, highly fluorescent derivatives. nih.govmdpi.com This makes it suitable for derivatizing both amine functionalities in the 1-Aziridineethanamine molecule.
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce intensely fluorescent dansyl derivatives. nih.govlibretexts.org These derivatives are stable and allow for sensitive quantification. nih.gov
4-chloro-7-nitrobenzofurazan (NBD-Cl): This fluorogenic reagent is effective for derivatizing primary and secondary amines, creating fluorescent products that can be detected with high sensitivity. mdpi.com
2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu): This reagent reacts with primary amines under mild, aqueous conditions to form stable, detectable derivatives, offering good selectivity.
The selection of a derivatization reagent depends on the specific requirements of the analysis, including desired sensitivity, selectivity, and the available detection equipment. nih.gov
Table 2: Common Pre-Column Derivatization Reagents for HPLC Analysis of 1-Aziridineethanamine
| Reagent | Abbreviation | Target Functional Groups | Detection Method | Advantages |
|---|---|---|---|---|
| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence | High sensitivity, specific to primary amines. libretexts.org |
| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence | Reacts with both amine types, forms stable derivatives. nih.govmdpi.com |
| Dansyl Chloride | DNS-Cl | Primary & Secondary Amines | Fluorescence | Produces intensely fluorescent and stable derivatives. nih.govlibretexts.org |
| 4-chloro-7-nitrobenzofurazan | NBD-Cl | Primary & Secondary Amines | Fluorescence | Highly sensitive fluorogenic labeling. mdpi.com |
| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester | DMQC-OSu | Primary Amines | Fluorescence | Good selectivity, mild aqueous reaction conditions. |
Computational and Theoretical Studies of 1 Aziridineethanamine Hydrate
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic and geometric properties of molecules. For 1-Aziridineethanamine (B1361067), these methods can provide a detailed picture of its molecular orbitals, conformational possibilities, and expected spectroscopic signatures.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of 1-Aziridineethanamine is fundamentally governed by the interplay of the strained aziridine (B145994) ring and the flexible N-ethylamine substituent. Molecular orbital (MO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity.
The HOMO is expected to be localized primarily on the nitrogen atoms, particularly the lone pair of the aziridine nitrogen, due to its higher energy resulting from ring strain. The LUMO is likely to be an antibonding orbital (σ*) associated with the C-N bonds of the aziridine ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and is anticipated to be relatively small, suggesting a high propensity for reaction, particularly nucleophilic attack on the ring carbons.
The presence of the ethylamine (B1201723) group will influence the electronic distribution. The second nitrogen atom's lone pair can participate in through-space or through-bond interactions, potentially raising the energy of the HOMO and further increasing the molecule's reactivity. The electron-donating nature of the alkyl group attached to the aziridine nitrogen generally increases the electron density on the ring.
Table 1: Representative Molecular Orbital Energies for N-Substituted Aziridines
| N-Substituent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| -H | -9.5 | 2.5 | 12.0 |
| -CH3 | -9.2 | 2.7 | 11.9 |
| -CH2CH2NH2 (Expected) | -8.9 | 2.8 | 11.7 |
Note: The values for 1-Aziridineethanamine are extrapolated based on trends observed in simpler N-alkylated aziridines.
Conformational Analysis and Energy Landscapes
The conformational flexibility of 1-Aziridineethanamine arises from the rotation around the C-C and C-N single bonds of the ethylamine side chain. Computational methods can map the potential energy surface to identify stable conformers and the energy barriers between them.
Key dihedral angles to consider are the N(aziridine)-C-C-N(amine) and the C-C-N(amine)-H angles. It is expected that multiple local energy minima exist, corresponding to different spatial arrangements of the ethylamine chain relative to the aziridine ring. The most stable conformers will likely be those that minimize steric hindrance and optimize any potential intramolecular hydrogen bonding between the terminal amino group and the aziridine nitrogen. The presence of a hydrate (B1144303) would further complicate the energy landscape, with water molecules potentially forming hydrogen bonds with the nitrogen atoms and influencing the preferred conformations.
Prediction of Spectroscopic Parameters
Computational chemistry is a valuable tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in the identification and characterization of molecules.
For 1-Aziridineethanamine, ¹H and ¹³C NMR chemical shifts can be calculated. The protons and carbons of the aziridine ring are expected to have characteristic shifts due to the ring strain and the influence of the nitrogen atom. Specifically, the ring protons would likely appear at a higher field compared to those in a non-strained amine. The chemical shifts of the ethylamine chain would be influenced by their proximity to the two nitrogen atoms.
IR spectroscopy predictions would highlight the vibrational frequencies of the molecule. Key vibrational modes would include the N-H stretching of the primary amine, C-H stretching of the alkyl chain and the aziridine ring, and the characteristic ring deformation modes of the aziridine moiety.
Table 2: Predicted Spectroscopic Data for a Representative N-Alkyl Aziridine
| Nucleus | Predicted Chemical Shift (ppm) | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|---|
| ¹H (aziridine ring) | 1.5 - 2.0 | N-H stretch (amine) | 3300 - 3500 |
| ¹³C (aziridine ring) | 25 - 35 | C-H stretch (alkyl) | 2850 - 3000 |
| ¹H (ethylamine chain) | 2.5 - 3.0 | Aziridine ring deformation | 800 - 900 |
Note: These are generalized predictions for a simple N-alkyl aziridine and would require specific calculations for 1-Aziridineethanamine for accurate values.
Elucidation of Reaction Mechanisms Through Computational Modeling
Computational modeling is particularly adept at mapping the pathways of chemical reactions, identifying transition states, and predicting the energetics that govern these transformations. For 1-Aziridineethanamine, a primary reaction of interest is the nucleophilic ring-opening of the strained aziridine.
Transition State Characterization and Reaction Pathway Mapping
The ring-opening of aziridines can proceed through different mechanisms, with the S(_N)2 pathway being common for N-alkylated aziridines under neutral or basic conditions. Computational studies can locate the transition state for the nucleophilic attack on one of the aziridine carbon atoms. acs.org This transition state is characterized by the simultaneous formation of a bond between the nucleophile and the carbon atom and the breaking of the C-N bond of the ring. acs.org
The geometry of the transition state would reveal the stereochemical outcome of the reaction. For an S(_N)2 mechanism, an inversion of stereochemistry at the attacked carbon is expected. The structure of the transition state, including bond lengths and angles, can be precisely calculated.
Kinetic and Thermodynamic Predictions for Transformations
By calculating the energies of the reactants, transition state, and products, a complete energy profile for the ring-opening reaction can be constructed. From this profile, key kinetic and thermodynamic parameters can be derived.
The activation energy (E(_a)), which is the energy difference between the reactants and the transition state, determines the rate of the reaction. A lower activation energy implies a faster reaction. The reaction energy (ΔE), the energy difference between the reactants and the products, indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy). Due to the high ring strain of the aziridine, its ring-opening reactions are typically highly exothermic. acs.org
Table 3: Representative Calculated Energetics for Aziridine Ring-Opening
| N-Substituent | Nucleophile | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|---|
| -H | Cl⁻ | 15.2 | -25.8 |
| -CH3 | Cl⁻ | 16.5 | -27.1 |
| -CH2CH2NH2 (Expected) | Cl⁻ | 16.0 | -28.0 |
Note: The values for 1-Aziridineethanamine are illustrative and based on general trends for N-alkyl aziridines.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules, such as 1-Aziridineethanamine Hydrate, in various environments.
Investigation of Molecular Interactions with Solvent Systems
Understanding the interaction of this compound with different solvents is crucial for predicting its solubility, stability, and reaction kinetics in solution. MD simulations can model the explicit interactions between the solute and solvent molecules, providing a detailed picture of the solvation shell and the nature of intermolecular forces at play.
In a typical simulation, a molecule of 1-Aziridineethanamine and its associated water of hydration would be placed in a simulation box filled with a chosen solvent, such as water, ethanol, or a non-polar solvent. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By tracking the trajectories of all atoms over time, key properties of the solute-solvent interactions can be calculated.
Key Research Findings from Analogous Systems:
Hydrogen Bonding: Studies on similar amino-containing compounds and hydrates show that hydrogen bonding is a dominant interaction with protic solvents like water. uni-muenchen.de For this compound, the primary amine group, the aziridine nitrogen, and the water of hydration would all be expected to participate in extensive hydrogen bonding with water molecules. The strength and lifetime of these hydrogen bonds can be quantified from MD simulations.
Solvation Structure: The radial distribution function (RDF) is a key metric obtained from MD simulations that describes the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. Analysis of RDFs can reveal the detailed structure of the solvation shells around the aziridine ring, the ethylamine side chain, and the hydrate water molecule.
Hydrophobic Interactions: While the molecule is largely polar, the ethylene (B1197577) backbone of the ethylamine group can exhibit hydrophobic interactions in aqueous solution, which can influence its conformational preferences and aggregation behavior at higher concentrations.
Illustrative Data Table: Predicted Hydrogen Bond Analysis for this compound in Aqueous Solution
| Donor Atom (in this compound) | Acceptor Atom (in Water) | Average H-Bond Distance (Å) | Average H-Bond Lifetime (ps) |
| N-H (Amine) | O | 1.85 | 2.5 |
| O-H (Hydrate) | O | 1.80 | 3.1 |
| N (Aziridine) | H-O | 2.05 | 1.8 |
Note: This table presents hypothetical data based on typical values observed for similar functional groups in aqueous MD simulations to illustrate the type of information that can be obtained.
Conformational Dynamics and Flexibility Studies
By analyzing the simulation trajectory, one can monitor the time evolution of key dihedral angles that define the conformation of the ethylamine linker. This allows for the identification of the most stable conformers and the energy barriers for transition between them.
Key Research Findings from Analogous Systems:
Rotational Isomers: Studies on flexible molecules like N-methyl-2-aminoethanol have shown the existence of multiple stable conformers in the gas phase and in solution, often stabilized by intramolecular hydrogen bonds. frontiersin.org For 1-Aziridineethanamine, intramolecular hydrogen bonding between the primary amine and the aziridine nitrogen is possible and would influence the preferred conformations.
Ring Puckering: The three-membered aziridine ring itself is conformationally constrained due to significant ring strain. wikipedia.org However, subtle puckering motions can still occur and may be coupled to the motions of the substituent.
Solvent Effects on Conformation: The presence of a solvent can significantly alter the conformational equilibrium. Polar solvents may disrupt intramolecular hydrogen bonds in favor of solute-solvent interactions, leading to a different population of conformers compared to the gas phase.
Illustrative Data Table: Predicted Dihedral Angle Distributions for 1-Aziridineethanamine in Different Solvents
| Dihedral Angle | Solvent | Most Probable Angle (degrees) | Full Width at Half Maximum (degrees) |
| N(aziridine)-C-C-N(amine) | Vacuum | 65 (gauche) | 30 |
| N(aziridine)-C-C-N(amine) | Water | 180 (anti) | 45 |
| N(aziridine)-C-C-N(amine) | Hexane | 70 (gauche) | 28 |
Note: This table contains hypothetical data illustrating how the preferred conformation of the ethylamine side chain might change in different solvent environments.
Theoretical Prediction of Chemical Properties Relevant to Reactivity
Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the electronic structure and intrinsic reactivity of molecules. These methods can be used to calculate a variety of chemical properties that are directly related to a molecule's propensity to undergo chemical reactions.
For 1-Aziridineethanamine, QM calculations can help to understand the reactivity of the aziridine ring, which is known to be susceptible to ring-opening reactions due to its inherent strain. nih.govdntb.gov.ua
Key Research Findings from Analogous Systems:
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For aziridine derivatives, the HOMO is often localized on the nitrogen atom, indicating its nucleophilic character. The LUMO is typically associated with the C-N bonds of the ring, suggesting these are the sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. Regions of negative potential (red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For 1-Aziridineethanamine, the nitrogen atoms are expected to be regions of negative potential, while the hydrogen atoms of the amine and water molecule will be regions of positive potential.
Atomic Charges: Calculating the partial charges on each atom can provide a more quantitative measure of the charge distribution and help to identify reactive sites. Various charge calculation schemes (e.g., Mulliken, NBO) can be employed.
Reaction Pathway Calculations: QM methods can be used to model the entire energy profile of a chemical reaction, including the structures and energies of reactants, transition states, and products. This allows for the prediction of reaction mechanisms and the calculation of activation energies, which are crucial for understanding reaction rates. For instance, the ring-opening of the aziridine in 1-Aziridineethanamine by a nucleophile could be modeled to determine the regioselectivity and stereoselectivity of the reaction.
Illustrative Data Table: Theoretically Predicted Reactivity Descriptors for 1-Aziridineethanamine
| Property | Calculated Value | Interpretation |
| HOMO Energy | -6.2 eV | Indicates the energy of the outermost electrons, related to the ability to donate electrons. |
| LUMO Energy | +1.5 eV | Indicates the energy of the lowest available electron orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability. |
| NBO Charge on N(aziridine) | -0.45 e | Indicates a significant negative charge, suggesting a nucleophilic center. |
| NBO Charge on N(amine) | -0.85 e | Indicates a more strongly nucleophilic nitrogen compared to the aziridine nitrogen. |
Note: The values in this table are illustrative and represent the type of data that would be generated from quantum mechanical calculations on 1-Aziridineethanamine.
Role of 1 Aziridineethanamine Hydrate in the Synthesis of Complex Organic Architectures and Materials
Polymer Chemistry and Macromolecular Science
The presence of the highly reactive aziridine (B145994) ring makes 1-aziridineethanamine (B1361067) a prime candidate for polymerization, particularly for the synthesis of polyamines, which have a wide range of applications in fields like gene delivery, CO₂ capture, and coatings. rsc.orgutwente.nl The industrial production of polyethylenimine (PEI), a well-known polyamine, relies on the polymerization of aziridine. utwente.nlnih.gov
Aziridine Ring-Opening Polymerization (AROP) Mechanisms and Control
The polymerization of aziridines typically proceeds via a cationic ring-opening polymerization (CROP) mechanism. nih.govresearchgate.net This process is usually initiated by an acid catalyst, which protonates the nitrogen atom of the aziridine ring, activating it for nucleophilic attack.
Mechanism of Cationic Ring-Opening Polymerization (CROP) of Aziridine:
| Step | Description |
| Initiation | An initiator (e.g., a proton acid) protonates the nitrogen of the aziridine ring, forming a reactive aziridinium (B1262131) cation. |
| Propagation | A nucleophile, which can be another aziridine monomer or an amine group on a growing polymer chain, attacks one of the carbon atoms of the aziridinium ion. This opens the three-membered ring and extends the polymer chain. |
| Branching | Secondary amines within the growing polymer backbone can also attack aziridinium ions, leading to the formation of branched structures. This is a characteristic feature of aziridine CROP. utwente.nl |
| Termination | The polymerization can be terminated by various processes, including intramolecular cyclization to form piperazine (B1678402) rings or reaction with a terminating agent. |
While CROP is effective for producing branched polymers, controlling the molecular weight and architecture can be challenging. rsc.orgutwente.nl The high reactivity of the system often leads to a broad distribution of molecular weights and a hyperbranched structure. utwente.nl
Synthesis of Polymeric Structures with Pendant Aziridine or Amine Functionalities
Using 1-aziridineethanamine as a monomer inherently leads to polymeric structures with pendant primary amine functionalities. These amine groups are readily available for post-polymerization modifications, allowing for the tailoring of the polymer's properties for specific applications.
Polymers formed from the copolymerization of aziridine and 1,2-ethanediamine are known as polyethylenimines (PEI) or aziridine-ethylenediamine copolymers. These polymers possess a high density of amine groups, which imparts a strong cationic charge and makes them highly soluble in water. The presence of these amine groups is crucial for applications such as:
Gene Transfection: The cationic polymer can complex with negatively charged DNA/RNA, facilitating its entry into cells.
Chelation Agents: The amine groups can effectively bind to heavy metal ions.
Adhesives and Coatings: The ability to form strong bonds and functionalize the amine groups makes these polymers useful in coatings and adhesives. cymitquimica.com
Development of Branched Polyamine Structures
Branched polyethylenimine (bPEI) is a major industrial product synthesized through the CROP of aziridine. nih.govresearchgate.net The branching occurs because the secondary amines in the backbone of the growing polymer chains are also nucleophilic and can attack activated aziridinium monomers. utwente.nl
When 1-aziridineethanamine is used, its primary amine group can act as an initiation site, and the secondary amine formed after the initial ring-opening can serve as a branching point. This leads to the formation of highly branched, dendritic, or hyperbranched architectures. The degree of branching can be influenced by reaction conditions such as temperature and monomer concentration. These branched structures are particularly effective in applications requiring a high density of functional groups in a compact volume, such as in catalysis and drug delivery. nih.gov
Design and Synthesis of Novel Heterocyclic Scaffolds
The dual functionality of 1-aziridineethanamine hydrate (B1144303), containing both an electrophilic aziridine ring and a nucleophilic primary amine, makes it an excellent precursor for synthesizing a variety of nitrogen-containing heterocycles. researchgate.netresearchgate.net The inherent strain of the aziridine ring (approximately 27 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions. researchgate.net
Precursors for Fused Ring Systems
Fused-ring aziridines are valuable intermediates in organic synthesis, acting as precursors for more complex molecules. researchgate.netsemanticscholar.org The bifunctional nature of 1-aziridineethanamine allows for intramolecular reactions that can lead to the formation of fused heterocyclic systems. For instance, an intramolecular cyclization could potentially occur where the primary amine attacks one of the aziridine carbons, which could lead to the formation of a piperazine ring, a common motif in medicinal chemistry.
Furthermore, the primary amine can be modified to introduce other functionalities that can then participate in cyclization reactions. For example, acylation of the amine followed by a reaction with the aziridine ring could lead to the formation of fused lactams or other bicyclic structures.
Building Blocks for Polycyclic Compounds
1-Aziridineethanamine can serve as a key building block in multicomponent reactions or tandem reaction sequences to construct complex polycyclic scaffolds. The primary amine can react with carbonyl compounds to form imines, which can then undergo further reactions, while the aziridine ring can be opened by a nucleophile generated in situ. researchgate.net
A notable reaction is the metal-induced "aziridine dimerization" of N-(2-aminoethyl)aziridines. uni-muenchen.de In the presence of metal ions like copper(II) or palladium(II), two molecules of the aziridine can undergo a ring-opening and insertion reaction to form a new, larger heterocyclic ligand that chelates to the metal. uni-muenchen.de This demonstrates the potential of 1-aziridineethanamine to form complex, cyclic structures through self-condensation or reaction with other building blocks. The regioselectivity of the aziridine ring-opening (attack at the more or less substituted carbon) can often be controlled by the choice of catalyst, solvent, or substituents, providing a pathway to diverse structural isomers. frontiersin.orgrsc.org
Advanced Chemical Derivatization for Material Science Applications
Covalent Surface Modification
The primary amino group and the reactive aziridine ring of 1-aziridineethanamine theoretically allow for its use in covalent surface modification. The amino group could be used for initial surface attachment through reactions with surface functionalities like carboxylic acids or epoxides, while the aziridine ring could subsequently react with other molecules or surface groups. However, specific examples of materials (e.g., polymers, silica, graphene oxide) functionalized with 1-Aziridineethanamine Hydrate, along with characterization data and performance metrics, are not documented in the searched scientific literature.
Incorporation into Organic Frameworks and Supramolecular Assemblies
The bifunctional nature of 1-aziridineethanamine suggests its potential as a linker or modulator in the synthesis of porous materials like metal-organic frameworks (MOFs) or for directing the assembly of supramolecular structures. The two nitrogen atoms could coordinate to metal centers or participate in hydrogen bonding networks. Nevertheless, there are no specific reports on the synthesis and characterization of MOFs or other organic frameworks that explicitly incorporate the 1-aziridineethanamine moiety.
Applications in Chemical Biology Tool Development (Non-Clinical Research)
Synthesis of Molecular Probes for Chemical Processes
Molecular probes are essential tools in chemical biology for studying enzymatic activity and other chemical processes. The reactive aziridine group can act as a warhead for covalent modification of enzyme active sites. While activity-based probes utilizing aziridine scaffolds exist, there are no specific examples in the literature describing the synthesis of molecular probes derived directly from this compound for these purposes.
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 1-Aziridineethanamine Hydrate in research settings?
To ensure accurate characterization, researchers should employ a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can confirm the presence of the aziridine ring (δ ~1.5–2.5 ppm for ring protons) and the ethylamine chain (δ ~2.7–3.2 ppm for CH2 groups adjacent to nitrogen) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular formula (C4H10N2·xH2O) and anhydrous molecular weight (86.14 g/mol) .
- Karl Fischer Titration or Thermogravimetric Analysis (TGA): These methods quantify the hydrate’s water content (xH2O) by measuring mass loss or moisture-specific reactions .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection ensures purity by identifying impurities or decomposition products .
Q. What synthetic methodologies are commonly employed to incorporate this compound into heterocyclic compounds?
The compound’s nucleophilic aziridine ring and primary amine group enable its use in:
- Heterocycle Synthesis: It reacts with α,β-unsaturated carbonyl compounds to form pyridines or quinolines via ring-opening and cyclization. For example, Michael addition followed by thermal cyclization .
- Peptide Modification: The ethylamine chain serves as a linker in peptide synthesis, where the aziridine ring can act as a protecting group or participate in crosslinking reactions .
- Electrophilic Substitution: Reactivity with alkyl halides or epoxides facilitates the formation of branched amines, which are intermediates in bioactive molecule synthesis .
Q. How should researchers handle and store this compound to maintain stability?
- Storage Conditions: Keep under inert gas (N2/Ar) at 2–8°C in airtight containers to prevent oxidation or hydrolysis of the aziridine ring .
- Handling Precautions: Use glove boxes or fume hoods to avoid inhalation or skin contact, as aziridines are potential irritants .
- Stability Monitoring: Regular NMR or HPLC checks detect decomposition (e.g., ring-opening to form polyethyleneimine derivatives) .
Advanced Research Questions
Q. What experimental strategies mitigate challenges associated with the nucleophilic reactivity of this compound during multi-step syntheses?
- Temperature Control: Perform reactions at 0–4°C to slow unwanted side reactions (e.g., polymerization) while allowing selective nucleophilic attacks .
- Protecting Groups: Temporarily block the primary amine with tert-butoxycarbonyl (Boc) groups to direct reactivity toward the aziridine ring .
- In Situ Monitoring: Use real-time FTIR or Raman spectroscopy to track reaction progress and optimize conditions (e.g., solvent polarity, pH) .
Q. How does the aziridine ring’s strain influence reactivity in ring-opening reactions, and what spectroscopic methods monitor these processes?
Q. What discrepancies exist in reported physicochemical properties of this compound, and how can researchers validate these parameters?
- Hydration State Variability: The exact number of water molecules (xH2O) may differ between batches due to hygroscopicity. Validate via TGA or dynamic vapor sorption (DVS) .
- Solubility Conflicts: Literature may report divergent solubility in polar solvents (e.g., water, ethanol). Use gravimetric analysis under controlled humidity and temperature to resolve discrepancies .
- Purity Standards: Cross-reference commercial samples (e.g., TRC or Santa Cruz Biotechnology) with in-house syntheses using HPLC-ELSD (evaporative light scattering detection) for non-UV-active impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
